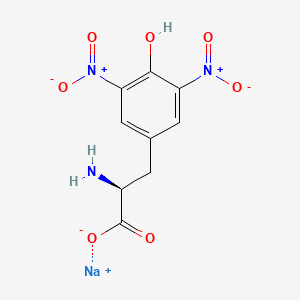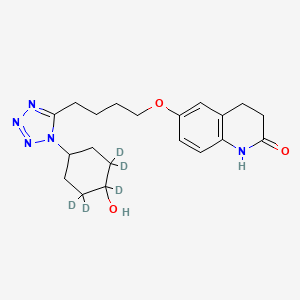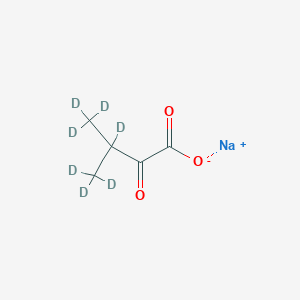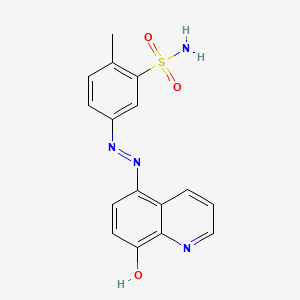
3,5-Dinitro-L-tyrosine (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitro-L-tyrosine (sodium): is a derivative of the amino acid tyrosine. It is characterized by the presence of two nitro groups at the 3 and 5 positions on the aromatic ring of the tyrosine molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dinitro-L-tyrosine (sodium) typically involves the nitration of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine, followed by nitration using a mixture of nitric acid and sulfuric acid. After nitration, the protecting groups are removed, and the product is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production methods for 3,5-Dinitro-L-tyrosine (sodium) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dinitro-L-tyrosine (sodium) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonic acids.
Major Products:
Oxidation: Products include dinitro derivatives with additional oxygen-containing groups.
Reduction: Products include 3,5-diamino-L-tyrosine (sodium).
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
3,5-Dinitro-L-tyrosine (sodium) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-Dinitro-L-tyrosine (sodium) involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can participate in redox reactions, affecting the activity of enzymes and other proteins. The compound can also act as a substrate or inhibitor for certain biochemical pathways, influencing cellular processes .
Comparaison Avec Des Composés Similaires
3,5-Diamino-L-tyrosine (sodium): A reduced form of 3,5-Dinitro-L-tyrosine (sodium) with amino groups instead of nitro groups.
3,5-Diiodo-L-tyrosine (sodium): A halogenated derivative with iodine atoms at the 3 and 5 positions.
3,5-Dibromo-L-tyrosine (sodium): Another halogenated derivative with bromine atoms at the 3 and 5 positions
Uniqueness: 3,5-Dinitro-L-tyrosine (sodium) is unique due to its nitro groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where other derivatives may not be suitable .
Propriétés
Formule moléculaire |
C9H8N3NaO7 |
|---|---|
Poids moléculaire |
293.17 g/mol |
Nom IUPAC |
sodium;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoate |
InChI |
InChI=1S/C9H9N3O7.Na/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19;/h2-3,5,13H,1,10H2,(H,14,15);/q;+1/p-1/t5-;/m0./s1 |
Clé InChI |
SDPPRYPYKFDRGM-JEDNCBNOSA-M |
SMILES isomérique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)[O-])N.[Na+] |
SMILES canonique |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)[O-])N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-3-[N-[4-[methyl-[2-[4-(trideuterio(113C)methyl)piperazin-1-yl]acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylic acid](/img/structure/B12402904.png)
![[8-Methoxy-3-[[4-methoxy-3-(3-methoxyphenyl)benzoyl]amino]-2-oxochromen-7-yl] acetate](/img/structure/B12402910.png)





![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12402935.png)





